1H-naphtho[2,1-b]thiete 2,2-dioxide
Description
1H-Naphtho[2,1-b]thiete 2,2-dioxide is a sulfur-containing heterocyclic compound featuring a fused naphthalene-thiete system with two sulfone (SO₂) groups at the 2-position. Its structure arises from the formal insertion of sulfur dioxide (SO₂) into a naphthalene backbone, creating a thiacyclobutene (thiete) ring fused at the [2,1-b] position. These reactions yield highly functionalized products with aryl, sulfonyl, and diazenyl substituents, as demonstrated in compounds like (E)-5,7-dimethoxy-1-phenyl-4-(phenyldiazenyl)-3-(phenylsulfonyl)-3,5-dihydronaphtho[1,2-c]thiophene 2,2-dioxide (4y) .
Key structural features of such compounds include:
- A planar naphthalene core fused to a thiophene dioxide ring.
- Electron-withdrawing sulfone groups that enhance stability and influence reactivity.
- Substituents (e.g., methoxy, phenyl, diazenyl) that modulate electronic and steric properties.
Properties
CAS No. |
16205-74-6 |
|---|---|
Molecular Formula |
C11H8O2S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
1H-naphtho[2,1-b]thiete 2,2-dioxide |
InChI |
InChI=1S/C11H8O2S/c12-14(13)7-10-9-4-2-1-3-8(9)5-6-11(10)14/h1-6H,7H2 |
InChI Key |
VTUOSFZGQWDRMB-UHFFFAOYSA-N |
SMILES |
C1C2=C(S1(=O)=O)C=CC3=CC=CC=C23 |
Canonical SMILES |
C1C2=C(S1(=O)=O)C=CC3=CC=CC=C23 |
Synonyms |
1H-Naphtho[2,1-b]thiete 2,2-dioxide |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Reagent in Chemical Reactions : 1H-naphtho[2,1-b]thiete 2,2-dioxide serves as a versatile reagent in organic synthesis. It can be utilized in the formation of various sulfur-containing compounds and heterocycles, which are essential in pharmaceuticals and agrochemicals .
2. Materials Science
- Polymer Chemistry : This compound has been investigated for its potential use in the development of novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to its unique thiete structure .
- Conductive Materials : Research indicates that derivatives of 1H-naphtho[2,1-b]thiete can be used to create conductive materials for electronic applications. The electron-rich nature of the thiete ring facilitates charge transport properties .
3. Medicinal Chemistry
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. This has led to investigations into its potential as a therapeutic agent in treating infections .
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activities by inducing apoptosis in cancer cells. Further studies are needed to elucidate the mechanisms involved and to evaluate its efficacy in clinical settings .
Case Studies
Comparison with Similar Compounds
Key Differences :
- Thermal Stability : The 1,1-dioxide configuration is less thermally stable than 2,2-dioxides due to ring strain in the thiete system.
- Reactivity : Pyrolysis leads to C–S bond cleavage and thiophene formation, whereas 2,2-dioxides may favor SO₂ extrusion or nucleophilic substitution .
Thiabicyclopentane Dioxides
Structural Context :
Adducts of thiete sulfone (e.g., thiabicyclo[2.1.0]pentane 2,2-dioxide) are bicyclic derivatives formed via diazoalkane cycloaddition. These compounds lose N₂ or SO₂ under heat/light to yield pyrazoles or tetrahydrothiophene sulfones .
Comparison :
- Ring Strain : Thiabicyclopentanes exhibit higher strain than naphtho-thiete dioxides, leading to distinct decomposition pathways.
- Applications : Serve as intermediates for sulfur-containing heterocycles, unlike naphtho-thiete dioxides, which are explored for optoelectronic materials .
Hydroxymethyl-Substituted Thiophene Dioxides
Example : 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide (C₁₃H₁₀O₃S) features a hydroxymethyl group at the 2-position, enhancing solubility and enabling further functionalization (e.g., esterification) .
Contrast :
- Polarity: The hydroxymethyl group increases polarity compared to nonpolar aryl substituents in this compound.
Q & A
Q. What strategies improve yield in multi-step syntheses of this compound?
- Answer :
- DoE (Design of Experiments) : Optimize parameters like catalyst loading (e.g., 5–10 mol% Pd) and reaction time.
- Flow chemistry : Enhance heat/mass transfer for exothermic oxidation steps.
- In-line purification : Use scavenger resins to remove byproducts (e.g., silica-bound thiols for sulfur scavenging). Yield improvements (>20%) are achievable, as demonstrated in naphthalene disulfonate syntheses .
Notes
- For advanced queries, integrate interdisciplinary approaches (e.g., toxicology and computational chemistry ).
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